![molecular formula C8H7NOS B6282333 {thieno[3,2-b]pyridin-2-yl}methanol CAS No. 94191-19-2](/img/no-structure.png)
{thieno[3,2-b]pyridin-2-yl}methanol
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Description
{Thieno[3,2-b]pyridin-2-yl}methanol is a chemical compound with the molecular weight of 165.22 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of thieno[3,2-b]pyridin-2-yl}methanol involves heating thiophene-2-carboxamides in formic acid . This process yields thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
{Thieno[3,2-b]pyridin-2-yl}methanol is a powder at room temperature . It has a melting point of 107-108°C .Safety and Hazards
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridin-2-yl methanol derivatives are known to interact with a variety of targets due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . .
Mode of Action
Thieno[3,2-b]pyridine derivatives have been reported to inhibit thePim-1 kinase and modulate multidrug resistance . This suggests that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Thieno[3,2-b]pyridine derivatives have been reported to haveanticancer , antidermatophytic , antimalarial , anti-Alzheimer’s , antifungal , anti-inflammatory , insecticidal , and antiviral activities . This suggests that the compound may affect a variety of biochemical pathways related to these biological activities.
Result of Action
Thieno[3,2-b]pyridine derivatives have been reported to have a variety of biological activities, suggesting that the compound may have significant molecular and cellular effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '{thieno[3,2-b]pyridin-2-yl}methanol' involves the synthesis of the thieno[3,2-b]pyridine ring followed by the addition of a hydroxyl group to the methylene carbon of the ring.", "Starting Materials": [ "2-bromo-3-nitropyridine", "thiophene", "sodium hydride", "methyl iodide", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Synthesis of 2-(thiophen-2-yl)pyridine by reacting 2-bromo-3-nitropyridine with thiophene in the presence of sodium hydride.", "Step 2: Reduction of 2-(thiophen-2-yl)pyridine to thieno[3,2-b]pyridine using sodium borohydride.", "Step 3: Protection of the thieno[3,2-b]pyridine ring by reacting it with methyl iodide in the presence of sodium hydride.", "Step 4: Deprotection of the protected thieno[3,2-b]pyridine ring by reacting it with sodium hydroxide in methanol.", "Step 5: Addition of a hydroxyl group to the methylene carbon of the thieno[3,2-b]pyridine ring by reacting it with hydrogen peroxide in acetic acid." ] } | |
CAS RN |
94191-19-2 |
Product Name |
{thieno[3,2-b]pyridin-2-yl}methanol |
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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